molecular formula C5H10N2S2 B13216972 2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole

2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole

Cat. No.: B13216972
M. Wt: 162.3 g/mol
InChI Key: DPBVZVBWIWUUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole is a heterocyclic compound containing sulfur and nitrogen atoms. Thiazoles, including this compound, are known for their diverse biological activities and are found in various natural products and synthetic drugs . This compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole typically involves the reaction of thiourea with an appropriate halogenated compound under controlled conditions. One common method includes the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, often using halogenated compounds as reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole ring.

Scientific Research Applications

2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms allow it to form strong bonds with various biological molecules, influencing biochemical pathways and enzyme activities . This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S2/c6-1-3-8-5-7-2-4-9-5/h1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBVZVBWIWUUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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